molecular formula C13H12ClN3O B2497035 2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide CAS No. 1283281-52-6

2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2497035
CAS No.: 1283281-52-6
M. Wt: 261.71
InChI Key: FLWDYYVPKHZFGB-UHFFFAOYSA-N
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Description

2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide is an organic compound with the molecular formula C12H10ClN3O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide typically involves the reaction of 2-chloro-4-methylpyridine with a suitable amide precursor. One common method is to first react 2-chloro-4-methylpyridine with methylamine to form the corresponding methylamide. This intermediate is then reacted with nicotinoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-9-2-3-10(7-16-9)8-17-13(18)11-4-5-15-12(14)6-11/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWDYYVPKHZFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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